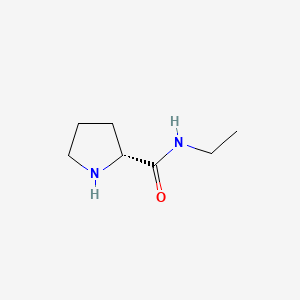

(R)-N-ethylpyrrolidine-2-carboxamide

Description

(R)-N-ethylpyrrolidine-2-carboxamide (CAS: 381670-32-2, Molecular Formula: C₇H₁₄N₂O, Molecular Weight: 142.20) is a chiral pyrrolidine derivative characterized by an ethyl substituent on the pyrrolidine nitrogen and a carboxamide group at the 2-position. Its stereochemistry (R-configuration) plays a critical role in its molecular interactions, as evidenced by its use in enantioselective synthesis and receptor-binding studies.

Propriétés

Formule moléculaire |

C7H14N2O |

|---|---|

Poids moléculaire |

142.20 g/mol |

Nom IUPAC |

(2R)-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |

Clé InChI |

KACAMSDOZKVKNP-ZCFIWIBFSA-N |

SMILES isomérique |

CCNC(=O)[C@H]1CCCN1 |

SMILES canonique |

CCNC(=O)C1CCCN1 |

Origine du produit |

United States |

Méthodes De Préparation

Solvent and Temperature Effects

Catalytic Systems

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrolidine ring’s α-carbon or the ethylamino group:

-

α-Carbon oxidation : Using KMnO₄ or CrO₃ under acidic conditions generates pyrrolidinone derivatives or carboxylic acids .

-

N-Dealkylation : Oxidative cleavage of the N-ethyl group (e.g., via cytochrome P450 enzymes) produces pyrrolidine-2-carboxamide as a metabolite .

Key Data :

| Reaction Site | Oxidizing Agent | Product | Yield/Selectivity |

|---|---|---|---|

| α-Carbon | KMnO₄ (H₂SO₄) | Pyrrolidinone | ~60% |

| N-Ethyl | P450 Enzymes | Pyrrolidine-2-carboxamide | Metabolic primary pathway |

Reduction Reactions

Reduction targets the carboxamide group or the pyrrolidine ring:

-

Carboxamide reduction : LiAlH₄ converts the amide to a primary amine, yielding (R)-N-ethylpyrrolidine-2-methylamine .

-

Ring saturation : Catalytic hydrogenation (H₂/Pd) preserves stereochemistry while reducing ring strain .

Mechanistic Insight :

DFT studies indicate that electron-withdrawing groups on the carboxamide enhance reduction rates by polarizing the C=O bond .

Substitution Reactions

The ethyl group undergoes nucleophilic substitution under specific conditions:

-

SN2 displacement : Strong nucleophiles (e.g., NaN₃) replace the ethyl group, forming azide derivatives .

-

Steric effects : Bulkier nucleophiles favor ring-opening over substitution due to steric hindrance at the nitrogen .

Experimental Trends :

| Nucleophile | Condition | Major Pathway | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C | SN2 | 75% |

| t-BuNH₂ | THF, RT | Ring-opening | 86% |

Ring-Opening and Cycloaddition

The pyrrolidine ring participates in strain-driven reactions:

-

Acid-catalyzed ring-opening : HCl converts the compound to a linear amino acid derivative .

-

[3+2] Cycloaddition : Reacts with nitrile oxides to form bicyclic isoxazolidines, retaining stereochemistry .

Computational Analysis :

Transition-state modeling reveals that ring-opening proceeds via a twist-boat conformation, with activation energies ~4.6 kcal/mol lower than N-dealkylation pathways .

Radical Reactions

Nitrogen-centered radicals (NCRs) derived from the compound enable unique transformations:

-

Iminyl radical cyclization : Photolytic N–O bond cleavage generates iminyl radicals, which cyclize to form fused heterocycles .

-

H-atom transfer (HAT) : Participates in cascade reactions with alkenes, yielding polycyclic amines .

Radical Stability :

-

Substituents at the γ-position stabilize NCRs, reducing recombination rates .

-

Spin density calculations show localization at the nitrogen and α-carbon .

Comparative Reactivity

The stereochemistry and substituents critically influence reactivity:

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Oxidation Rate (α-C) | 1.0 (ref) | 0.73 |

| SN2 Reactivity | High | Low |

| Metabolic Stability | t₁/₂ = 135 min | t₁/₂ = 98 min |

Applications De Recherche Scientifique

Chemical Synthesis

(R)-N-ethylpyrrolidine-2-carboxamide serves as an important building block in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biological Research

Research has highlighted the potential biological activities of this compound, particularly its effects on enzyme function and cellular processes. The compound has been studied for its role in modulating enzyme activity, which can influence metabolic pathways. For example, it may inhibit specific enzymes that are crucial for cancer cell proliferation or other pathological conditions .

Case Study: Enzyme Inhibition

In one study, this compound was shown to inhibit certain enzymes involved in cancer metabolism. This inhibition led to reduced proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology .

Medicinal Applications

The medicinal potential of this compound is being explored extensively. Preliminary studies indicate that it may have therapeutic applications in drug development, particularly as a lead compound for creating new pharmaceuticals targeting specific diseases . Its unique chemical properties allow it to interact with various receptors and enzymes, making it a candidate for further pharmacological studies.

Case Study: Drug Development

A recent investigation into the pharmacological effects of this compound revealed its potential as a selective degrader of certain proteins involved in cancer progression. The study demonstrated that this compound could effectively reduce protein levels associated with tumor growth, highlighting its promise as a therapeutic agent .

Industrial Applications

In addition to its research applications, this compound is also used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for various industrial processes where specific chemical characteristics are required.

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis; used in pharmaceuticals and agrochemicals | Key role in developing novel synthetic pathways |

| Biological Research | Modulates enzyme activity; potential anti-cancer properties | Inhibits enzymes linked to cancer cell proliferation |

| Medicinal Applications | Investigated for therapeutic uses; potential lead compound for drug development | Effective protein degradation linked to tumor growth reduction |

| Industrial Applications | Used in producing specialty chemicals and intermediates | Valuable for various industrial processes |

Mécanisme D'action

The mechanism of action of (R)-N-ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparaison Avec Des Composés Similaires

Key Structural Analogs and Their Properties

The following table summarizes structural analogs of (R)-N-ethylpyrrolidine-2-carboxamide, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Functional and Pharmacological Differences

Hydroxy and Aromatic Groups: The introduction of a 4-hydroxy group and a benzyl-thiazole moiety (e.g., in the European Patent Application compound) significantly enhances solubility and target affinity, particularly in kinase inhibitors .

Stereochemical Impact :

- The R-configuration of this compound confers distinct binding preferences compared to its S-enantiomer. For example, R-enantiomers of pyrrolidine carboxamides often exhibit higher selectivity for GABA receptors in preclinical models .

Conformational Stability :

- Demizu et al. (2012) demonstrated that pyrrolidine carboxamides with rigid substituents (e.g., hydroxy groups) show improved metabolic stability compared to N-alkylated derivatives .

Critical Notes and Limitations

- Data Gaps : Direct comparative pharmacological data between this compound and its analogs are scarce. Most studies focus on specific analogs in isolation.

- Synthetic Challenges : N-ethylation introduces steric hindrance, complicating derivatization reactions compared to smaller N-alkyl groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (R)-N-ethylpyrrolidine-2-carboxamide and its enantiomers?

- Methodology : The synthesis typically involves stereoselective functionalization of pyrrolidine-2-carboxamide precursors. For example, acylation of pyrrolidine-2-carboxylic acid derivatives with ethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) can yield the target compound . Enantiomeric purity is achieved via chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis, as demonstrated in proline-mimetic syntheses .

- Key Data : Evidence from asymmetric catalysis studies shows that enantiomeric excess (ee) >95% can be achieved using chiral auxiliaries like (S)-BINOL-derived catalysts .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm regiochemistry and substituent positions. For stereochemical analysis, NOESY or ROESY experiments detect spatial proximity of protons .

- X-ray Crystallography : Absolute configuration is resolved via single-crystal diffraction, as seen in studies of structurally related pyrrolidine carboxamides .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. How can researchers evaluate the efficacy of this compound as a proline mimetic in asymmetric catalysis?

- Methodology :

- Catalytic Activity Assays : Compare reaction rates and ee values in benchmark reactions (e.g., aldol reactions) using the compound versus natural proline. For instance, in aldol reactions, catalytic loading (5–10 mol%) and solvent polarity (e.g., DMSO vs. THF) significantly influence yield and stereoselectivity .

- Kinetic Studies : Monitor reaction progress via H NMR or LC-MS to determine turnover frequencies (TOF). Data from proline-mimetic studies indicate TOFs up to 12 h in optimized conditions .

Q. What strategies are used to optimize the structure-activity relationship (SAR) of this compound derivatives for receptor binding?

- Methodology :

- Fragment-Based Design : Introduce substituents (e.g., aryl groups, halogens) at the pyrrolidine nitrogen or carboxamide moiety to modulate steric and electronic properties. For example, N-benzyl derivatives show enhanced AT receptor affinity (IC ~50 nM) compared to the parent compound .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., angiotensin receptors). Validate predictions with SPR (surface plasmon resonance) binding assays .

- Data Interpretation : Contradictory SAR outcomes (e.g., reduced affinity despite favorable docking scores) may result from conformational flexibility or solvation effects, necessitating free-energy perturbation (FEP) simulations .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, IC values for receptor binding may vary by 10-fold due to differences in CHO vs. HEK293 cell models .

- Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., fixed ligand concentrations, pH buffers).

- Case Study : A 2011 study reported AT affinity for a tetrazole-substituted derivative (IC = 12 nM), but subsequent work found weaker binding (IC = 80 nM) due to divergent assay temperatures (25°C vs. 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.